molecular formula C73H105F5N12O12 B12389332 Paluratide CAS No. 2676177-63-0

Paluratide

Cat. No.: B12389332
CAS No.: 2676177-63-0
M. Wt: 1437.7 g/mol
InChI Key: ZQVKVYRBKAEFPD-DEBTURSASA-N
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Description

Paluratide is a synthetic peptide with the molecular formula C73H105F5N12O12. It is known for its role as a RAS inhibitor, specifically targeting the RAS type GTPase family. This compound was initially developed by Chugai Pharmaceutical Co., Ltd. and is currently in Phase 1 of clinical trials for the treatment of locally advanced malignant solid neoplasms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Paluratide is synthesized through a series of peptide bond formations, typically involving solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain it in a stable, dry form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Paluratide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Paluratide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in inhibiting RAS proteins, which are involved in cell signaling pathways.

    Medicine: Undergoing clinical trials for the treatment of locally advanced malignant solid neoplasms.

Mechanism of Action

Paluratide exerts its effects by inhibiting the RAS type GTPase family of proteins. These proteins play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting RAS proteins, this compound disrupts these signaling pathways, leading to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Paluratide is unique due to its specific targeting of the RAS type GTPase family and its synthetic peptide structure. Unlike small molecule inhibitors, this compound’s peptide nature allows for more precise interactions with its target proteins, potentially leading to higher specificity and reduced off-target effects .

Properties

CAS No.

2676177-63-0

Molecular Formula

C73H105F5N12O12

Molecular Weight

1437.7 g/mol

IUPAC Name

(3S,9S,12S,17S,20S,23S,27S,30S,36S)-20-[(2S)-butan-2-yl]-30-cyclopentyl-3-[2-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethyl]-10-ethyl-N,N,7,17,18,24,28,31-octamethyl-9-[(4-methylphenyl)methyl]-23-(2-methylpropyl)-2,5,8,11,16,19,22,25,29,32,35-undecaoxospiro[1,4,7,10,15,18,21,24,28,31,34-undecazatricyclo[34.3.0.012,15]nonatriacontane-33,1'-cyclopentane]-27-carboxamide

InChI

InChI=1S/C73H105F5N12O12/c1-15-44(6)60-69(100)84(11)45(7)64(95)90-35-31-53(90)68(99)88(16-2)56(39-46-27-25-43(5)26-28-46)67(98)83(10)41-57(91)79-51(30-29-47-37-49(74)59(50(75)38-47)73(76,77)78)65(96)89-34-21-24-52(89)63(94)81-72(32-19-20-33-72)71(102)87(14)61(48-22-17-18-23-48)70(101)86(13)55(66(97)82(8)9)40-58(92)85(12)54(36-42(3)4)62(93)80-60/h25-28,37-38,42,44-45,48,51-56,60-61H,15-24,29-36,39-41H2,1-14H3,(H,79,91)(H,80,93)(H,81,94)/t44-,45-,51-,52-,53-,54-,55-,56-,60-,61-/m0/s1

InChI Key

ZQVKVYRBKAEFPD-DEBTURSASA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N2CC[C@H]2C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC4(CCCC4)C(=O)N([C@H](C(=O)N([C@@H](CC(=O)N([C@H](C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N2CCC2C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N3CCCC3C(=O)NC4(CCCC4)C(=O)N(C(C(=O)N(C(CC(=O)N(C(C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C

Origin of Product

United States

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